molecular formula C10H19NO2 B12440385 N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa

N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa

Cat. No.: B12440385
M. Wt: 185.26 g/mol
InChI Key: DKMJBZNZCWVJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is a unique and complex organic compound It is characterized by its cyclopropane ring structure, which is substituted with multiple methyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa typically involves the reaction of a cyclopropane derivative with methoxy and methyl substituents. One common method is the reaction of a cyclopropane carboxylic acid derivative with methoxyamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical reactions .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-methoxy-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(12)11(5)13-6/h7H,1-6H3

InChI Key

DKMJBZNZCWVJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)N(C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.